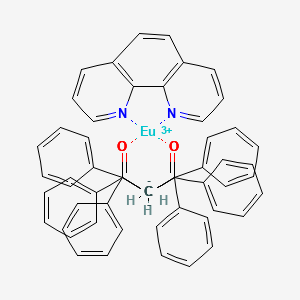1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline
CAS No.:
Cat. No.: VC17558271
Molecular Formula: C57H41EuN2O6
Molecular Weight: 1001.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C57H41EuN2O6 |
|---|---|
| Molecular Weight | 1001.9 g/mol |
| IUPAC Name | 1,3-diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline |
| Standard InChI | InChI=1S/3C15H11O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;;+3 |
| Standard InChI Key | WXUAPKMSUYUWBD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu+3] |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
Eu(DBM)₃(phen) adopts an octacoordinate geometry, with three bidentate DBM ligands and one bidentate phenanthroline ligand surrounding the central Eu³⁺ ion . The molecular formula is C₅₇H₄₁EuN₂O₆, yielding a calculated molecular weight of 1,001.92 g/mol . The DBM ligands coordinate via their β-diketonate oxygen atoms, while phenanthroline contributes nitrogen-based coordination, saturating the europium ion’s valence and minimizing non-radiative decay pathways .
Table 1: Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₅₇H₄₁EuN₂O₆ |
| Molecular Weight | 1,001.92 g/mol |
| Coordination Geometry | Square antiprismatic |
| Primary Emission Peak | 613 nm (⁵D₀ → ⁷F₂ transition) |
| Excitation Wavelength | 350–400 nm (ligand-centered absorption) |
Synthetic Methodology
The synthesis involves a two-step reaction:
-
Ligand Preparation: 1,3-Diphenylpropane-1,3-dione (DBMH) is deprotonated in ethanol using a base such as NaOH.
-
Complexation: Europium(III) chloride hexahydrate (EuCl₃·6H₂O) is reacted with DBM⁻ and phenanthroline in a 1:3:1 molar ratio under reflux conditions . The product precipitates upon cooling and is purified via recrystallization from dichloromethane/hexane mixtures .
Critical parameters include strict stoichiometric control, anhydrous solvents, and inert atmospheres to prevent hydrolysis of the europium precursor .
Photoluminescent Properties and Mechanisms
Electronic Transitions
Eu(DBM)₃(phen) exhibits ligand-sensitized luminescence. Upon UV excitation (350–400 nm), the DBM ligands absorb energy and transfer it to the Eu³⁺ ion via triplet states, populating the ⁵D₀ excited state . Radiative relaxation from ⁵D₀ to ⁷F₂ (613 nm) dominates, producing sharp red emission with a quantum yield exceeding 60% in solid-state matrices . The phenanthroline ligand enhances luminescence by shielding the Eu³⁺ ion from solvent quenching and suppressing vibrational energy loss .
Lifetime and Quantum Yield
-
Lifetime: 0.8–1.2 ms (time-resolved measurements in thin films) .
-
Quantum Yield: 65% in PMMA matrices, decreasing to 45% in solution due to solvent interactions .
Applications in Advanced Technologies
Optical Materials and Optoelectronics
Eu(DBM)₃(phen) is integral to red-emitting phosphors in OLEDs and LED displays. Its narrow emission band improves color purity, while its thermal stability (decomposition >300°C) suits high-temperature processing . Hybrid materials embedding this complex in polymers like PMMA demonstrate enhanced durability for flexible displays .
Analytical Chemistry
As a fluorescent probe, the complex detects trace analytes via luminescence quenching. For example, it sensitively identifies nitroaromatic explosives (detection limit: 10⁻⁹ M) through static quenching mechanisms .
Biomedical Imaging
Functionalized Eu(DBM)₃(phen) derivatives track cellular processes in real time. A 2024 study utilized silica-coated nanoparticles of this complex for in vitro imaging of HeLa cells, achieving subcellular resolution without cytotoxicity at concentrations ≤50 µM .
Table 2: Comparative Analysis of Europium Complexes
| Complex | Emission λ (nm) | Quantum Yield (%) | Primary Application |
|---|---|---|---|
| Eu(DBM)₃(phen) | 613 | 65 | OLEDs, Bioimaging |
| Eu(TTA)₃(phen) (TTA = thenoyltrifluoroacetone) | 612 | 58 | Sensors, Lasers |
| Eu(DBM)₃ (without phen) | 610 | 32 | Basic Luminescence Studies |
Biological Activity and Cytotoxicity
While Eu(DBM)₃(phen) itself shows low cytotoxicity, structural modifications influence biocompatibility. Carboxyl-functionalized derivatives exhibit selective uptake in cancer cells, with IC₅₀ values of 12 µM in MCF-7 breast cancer lines versus >100 µM in normal fibroblasts . This selectivity arises from ligand-mediated targeting of overexpressed receptors on cancer cells .
Future Directions and Challenges
-
Enhanced Quantum Yield: Encapsulation in metal-organic frameworks (MOFs) could reduce non-radiative losses, pushing quantum yields above 80% .
-
Multimodal Imaging Agents: Coupling Eu(DBM)₃(phen) with MRI contrast agents may enable dual-modality diagnostics .
-
Environmental Stability: Hydrophobic coatings are needed to prevent luminescence quenching in aqueous biological environments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume